Hypofluorous acid

Description

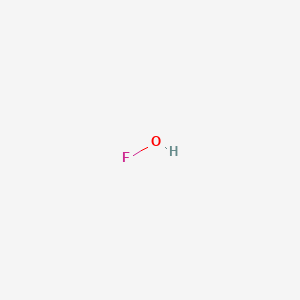

Structure

3D Structure

Properties

IUPAC Name |

hypofluorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FHO/c1-2/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYSYJUIMQTRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HOF, FHO | |

| Record name | hypofluorous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hypofluorous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896951 | |

| Record name | Hypofluorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

36.006 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14034-79-8 | |

| Record name | Hypofluorous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14034-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypofluorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014034798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypofluorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and in Situ Generation of Hypofluorous Acid

Methodologies for HOF Generation in Research Settings

The challenge of handling and utilizing HOF has spurred the development of various synthetic strategies, ranging from gas-phase isolation to solution-phase complexation.

Gas-Phase Synthesis and Matrix Isolation Techniques

Early investigations into HOF involved trapping the highly reactive molecule in inert matrices at very low temperatures. One method involves the photolysis of fluorine (F₂) and water (H₂O) in the gas phase, diluted with an inert gas like nitrogen, and then deposited onto a cold surface (typically 14–20 K) nih.govresearchgate.netwikipedia.org. This matrix isolation technique immobilizes the HOF molecules, preventing their rapid decomposition and allowing for spectroscopic analysis nih.govresearchgate.netwikipedia.org.

Another approach, pioneered by Appelman, involved reacting fluorine gas with water over a Kel-F tube, enabling the isolation of small quantities of HOF for characterization nih.gov. A more direct method for generating HOF in a gaseous state suitable for further reaction involves passing fluorine gas over ice at approximately -40°C, followed by rapid condensation of the product. This method requires strict temperature control and the use of inert materials to prevent side reactions with fluorine .

Generation in Solution: The Rozen Reagent (HOF·CH₃CN) and its Derivatives

A significant advancement in the practical handling and application of HOF was the development of its complex with acetonitrile (B52724) (CH₃CN), commonly known as the Rozen reagent (HOF·CH₃CN) nih.govgoogle.comvenkataramangroup.orgnih.govresearchgate.net. This complex is readily prepared by bubbling dilute fluorine gas (often 10% F₂ in nitrogen) through an aqueous solution of acetonitrile nih.govgoogle.comvenkataramangroup.orgnih.govresearchgate.netresearchgate.net.

The HOF·CH₃CN complex exhibits remarkable stability compared to neat HOF, with a half-life of approximately 4 hours at room temperature google.com. This enhanced stability, coupled with its potent oxygen-transfer capabilities, makes it an exceptionally useful reagent in organic synthesis. The complex possesses a truly electrophilic oxygen atom, enabling a wide array of oxidation reactions that are difficult or impossible with other reagents nih.govnih.govresearchgate.net. Its applications include the epoxidation of olefins, the conversion of amines to nitro compounds, the oxidation of alcohols and ethers to ketones, and the transformation of sulfides to sulfones nih.govgoogle.comnih.govresearchgate.netresearchgate.netmdpi.com.

The successful synthesis of the HOF·CH₃CN complex relies on careful control of reactant concentrations. While dilute fluorine gas is typically used, the ratio of water to acetonitrile is critical. The reaction between HOF and water in acetonitrile is slow at low water concentrations but accelerates significantly as the water content increases. As the solution approaches 100% water, the reaction rate constant for HOF with water appears to approach a limit of about 0.7 s⁻¹ at 25°C researchgate.net. This suggests that maintaining an optimal water concentration in the acetonitrile mixture is key for efficient complex formation and stability. The purity of reactants and the use of inert materials are also paramount, especially when handling elemental fluorine, to prevent unwanted side reactions or decomposition .

Acetonitrile plays a crucial role in stabilizing hypofluorous acid by forming the HOF·CH₃CN complex nih.govgoogle.comnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.com. Theoretical studies suggest that the hydrogen bond formed between the acidic proton of HOF and the nitrogen atom of acetonitrile not only stabilizes the complex but also significantly lowers reaction barriers nih.gov. Calculations have indicated that acetonitrile provides the most stable complexation for HOF among various potential solvents, explaining its indispensable role nih.govresearchgate.net. A decrease in the concentration of acetonitrile in the reaction mixture leads to a rapid decomposition rate of HOF nih.gov. The complexation with acetonitrile also enhances the electrophilic character of the oxygen atom, making it a highly effective oxygen transfer agent nih.govnih.govresearchgate.net.

Flow Chemistry and Continuous Generation Systems for HOF

The inherent instability and reactivity of HOF and its complex make them ideal candidates for synthesis and application using continuous flow chemistry techniques. Flow systems offer enhanced safety by minimizing the inventory of hazardous materials and allow for precise control over reaction parameters.

Microreactor Technologies for Controlled HOF Production

Microreactor technologies are particularly well-suited for the generation and utilization of HOF·CH₃CN google.commmnp-journal.orgresearchgate.net. These systems allow for the precise mixing of reactants (dilute fluorine and aqueous acetonitrile) within microchannels, facilitating the continuous formation of the HOF·CH₃CN complex google.com. The intensified heat and mass transfer capabilities of microreactors enable rapid reactions and precise temperature control, which are critical for managing the reactivity of HOF google.commmnp-journal.orgresearchgate.netacs.org.

By employing microreactors, the HOF·CH₃CN can be generated in situ and immediately reacted with a substrate in a continuous flow process. This approach minimizes the risk associated with handling and storing the unstable HOF complex, thereby maximizing process safety and efficiency google.commt.com. The ability to decouple the HOF generation stage from the substrate reaction stage within the same system further enhances control and allows for the application of the reagent to substrates with functionalities sensitive to elemental fluorine google.com.

Scalability and Efficiency of Continuous HOF Generation

A significant stride in the synthesis of this compound and its derivatives has been the adoption of continuous flow and microreactor technologies. These approaches offer substantial improvements in scalability, efficiency, and safety compared to traditional batch methods.

The complex of this compound with acetonitrile, commonly known as Rozen's Reagent (HOF•MeCN), has been a focal point for these advancements. This complex is synthesized by bubbling dilute fluorine gas through an aqueous acetonitrile solution mdpi.comwikipedia.org. Continuous flow reactors, particularly microreactors, are well-suited for this process due to their superior heat and mass transfer capabilities, which lead to more efficient reactions and higher yields google.commdpi.com. The confined nature of microchannels allows for precise control over reaction parameters, minimizing the formation of unwanted byproducts and reducing the risk of uncontrolled decomposition.

The inherent instability of HOF, even in its complexed form (HOF•MeCN has a half-life of approximately 4 hours at 20°C), makes continuous generation particularly advantageous. By producing the reagent only as it is needed, the hazardous inventory is minimized, thereby enhancing process safety. Scalability is achieved through a "numbering-up" strategy, where multiple microreactor channels are operated in parallel, allowing for increased throughput without compromising safety or efficiency google.commdpi.com. This approach also enables the controlled heating of the reaction zone, facilitating the oxidation of substrates that are otherwise difficult to react google.com.

Elucidation of Hypofluorous Acid Reaction Mechanisms and Kinetics

Mechanistic Pathways of Electrophilic Oxygen Transfer by HOF

The primary mode of action for hypofluorous acid in organic synthesis is the electrophilic transfer of its oxygen atom to a nucleophilic center in a substrate. mdpi.comnih.govwayne.edu This process is the foundation for a wide array of transformations, including epoxidation, hydroxylation, and the oxidation of heteroatoms. mdpi.comnih.govacs.orgnih.gov The formation of a very strong hydrogen-fluorine (H-F) bond during these reactions provides a significant thermodynamic driving force for the oxygen transfer. google.com

This compound, especially as its acetonitrile (B52724) complex (HOF·CH3CN), is exceptionally effective at epoxidizing alkenes. mdpi.comnih.gov The reaction proceeds rapidly, even with electron-deficient double bonds that are resistant to other epoxidizing agents. mdpi.comnih.gov

The mechanism is understood to be a concerted process where the electrophilic oxygen of HOF attacks the π-bond of the alkene. organicchemistrytutor.comsavemyexams.com This interaction occurs in a single step, leading directly to the formation of the epoxide ring without a discrete intermediate. pressbooks.pub The oxygen atom adds to the same face of the double bond, resulting in syn-stereochemistry. pressbooks.pub

While a direct concerted mechanism is favored for epoxidation, the formation of intermediates like alkyl hypofluorites has been considered in other contexts, such as the reaction with alcohols. In these cases, the alcohol's oxygen can act as a nucleophile, attacking the HOF to potentially form an R-O-OF species, though this is not the primary pathway for epoxidation.

Table 1: Examples of Epoxidation Reactions with HOF·CH3CN

| Alkene Substrate | Product | Reaction Conditions | Yield (%) |

| trans-Stilbene | trans-Stilbene oxide | HOF·CH3CN, 0°C | High |

| Cyclohexene | Cyclohexene oxide | HOF·CH3CN, 0°C | >95 |

| 1-Octene | 1,2-Epoxyoctane | HOF·CH3CN, 0°C | High |

This table presents illustrative data and may not reflect the full scope of published results.

This compound is capable of hydroxylating both aromatic rings and unactivated C-H bonds. mdpi.comnih.govacs.org

Aromatic Hydroxylation: The hydroxylation of aromatic compounds by HOF is believed to proceed via an electrophilic aromatic substitution mechanism. nara-wu.ac.jplibretexts.orgnih.gov The electrophilic oxygen atom of HOF attacks the electron-rich aromatic ring, forming a carbocation intermediate known as a sigma complex or arenium ion. Subsequent loss of a proton restores aromaticity and yields the hydroxylated product, a phenol. libretexts.org

C-H Hydroxylation: HOF can oxidize non-activated, electron-rich tertiary C-H bonds. mdpi.com The mechanism involves an electrophilic attack by the oxygen atom on the C-H bond. mdpi.com This leads to a non-classical carbonium ion-like transition state, resulting in the substitution of a hydrogen atom with a hydroxyl group with full retention of configuration. mdpi.comnih.gov This is distinct from radical-based hydroxylation mechanisms. wikipedia.org

Table 2: Examples of Hydroxylation Reactions with HOF·CH3CN

| Substrate | Product | Key Feature |

| Adamantane | 1-Adamantanol | Oxidation of a tertiary C-H bond |

| trans-Decalin | trans-9-Decalol | Retention of configuration |

| Anisole | p-Methoxyphenol | Aromatic hydroxylation |

This table provides representative examples of HOF's hydroxylation capabilities.

The electrophilic oxygen of HOF·CH3CN readily oxidizes a variety of organic functional groups. mdpi.comnih.gov

Alcohols: Primary and secondary alcohols are efficiently oxidized to aldehydes and ketones, respectively. mdpi.comwikipedia.org The mechanism is thought to involve the initial formation of an unstable alkyl hypofluorite (B1221730) intermediate, followed by an E2-like elimination of HF to form the carbonyl group. msu.edu Unlike some other oxidants, HOF·CH3CN can oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, provided the reaction is performed in the absence of water. wikipedia.org

Amines: HOF·CH3CN is a potent reagent for the oxidation of amines. mdpi.comntnu.no Primary aliphatic and aromatic amines are converted into nitro compounds. google.comnih.gov The mechanism likely involves the initial nucleophilic attack of the nitrogen atom on the electrophilic oxygen of HOF, followed by further oxidation steps.

Sulfides: The nucleophilic sulfur atom in sulfides is readily oxidized by HOF·CH3CN. nih.gov The reaction typically proceeds in two stages, first forming the sulfoxide (B87167) and then further oxidizing to the sulfone. organic-chemistry.orgnih.gov The mechanism involves the direct electrophilic attack of the HOF oxygen on the sulfur atom. researchgate.netresearchgate.net

Role of Autocatalysis and Hydrogen Bonding in HOF Reactivity

The reactivity of this compound is not solely dependent on the inherent electrophilicity of its oxygen atom. Intermolecular forces and the reaction byproducts play a crucial role in the kinetics and mechanistic pathways. acs.orgnih.gov

Hydrogen fluoride (B91410) (HF) is a byproduct of HOF oxidations. google.comacs.orgnih.gov Theoretical studies suggest that HF can act as a catalyst for the oxidation process. acs.orgnih.gov It is proposed that HF can form a hydrogen-bonded complex with the HOF-substrate system, which facilitates the oxygen transfer. acs.orgnih.govumich.edu This autocatalytic effect, where a product accelerates the reaction rate, can be significant, particularly as the reaction progresses and the concentration of HF increases. acs.orgnih.govchegg.com

Hydrogen bonding is a key feature in the transition states of HOF-mediated reactions. acs.orgnih.govchemistrymadesimple.netatlanticoer-relatlantique.calibretexts.org Computational studies have shown that the direct reaction between a single HOF molecule and a substrate in the gas phase can have a high activation barrier. acs.orgnih.gov However, the addition of a second HOF molecule to the transition state dramatically lowers this barrier. acs.orgnih.gov

This assistance is attributed to the formation of a cyclic, hydrogen-bonded complex involving the substrate and two HOF molecules. acs.orgnih.gov In this arrangement, one HOF molecule acts as the primary oxidant, while the second HOF molecule acts as a catalyst, facilitating the proton transfers and the breaking of the O-F bond through a network of hydrogen bonds. acs.orgnih.gov This H-bond-assisted catalysis is a distinctive feature of HOF reactivity and highlights the importance of intermolecular forces in governing the reaction mechanism. acs.orgnih.gov The superiority of a second HOF molecule over a water molecule in this catalytic role has also been demonstrated computationally, underscoring the unique properties of HOF. acs.orgnih.gov

Kinetic Studies of HOF Reactions

The kinetics of reactions involving this compound (HOF), particularly its complex with acetonitrile (HOF·CH₃CN), have been a subject of both experimental and theoretical investigation. These studies are crucial for understanding the exceptional reactivity of HOF as an oxygen transfer agent and for optimizing its application in organic synthesis. The reaction rates and pathways are highly sensitive to the nature of the substrate and the specific conditions under which the reaction is performed.

Reaction Rate Dependencies on Substrate Structure and Reaction Conditions

The rate at which this compound reacts is profoundly influenced by the structure of the substrate and the ambient reaction conditions. The HOF·CH₃CN complex is known for its ability to react swiftly with a diverse array of organic molecules, often completing reactions within minutes at room temperature. mdpi.com

Substrate Structure: The electrophilic nature of the oxygen atom in HOF allows it to react with numerous nucleophilic substrates. The structure of the substrate is a primary determinant of the reaction rate.

Amines and Azides: The complex readily converts various nitrogen-containing compounds, such as amines and azides, into their corresponding nitro derivatives. mdpi.comgoogle.com

Sulfur Compounds: Nucleophilic sulfur atoms in compounds like sulfides are smoothly oxidized to sulfones. mdpi.comgoogle.com

C-H Bonds: The reagent can substitute deactivated tertiary C-H bonds, proceeding with full retention of configuration. mdpi.com

Reaction Conditions: The conditions under which HOF reactions are conducted are critical for controlling reaction rates and ensuring safety and efficiency.

Solvent and Complexation: HOF is highly unstable, but its complex with acetonitrile (CH₃CN) is relatively stable and serves as an effective oxygen transfer agent. google.com The complexation reaction has an equilibrium constant of approximately 3 at room temperature, and the enthalpy of formation is -14.3 ± 0.5 kJ mol⁻¹. mdpi.com A fast decomposition rate of HOF is observed when the concentration of acetonitrile is significantly decreased. mdpi.com

Concentration: The rate of HOF formation itself is dependent on the concentration of the reactants. In the formation of HOF from hydrogen fluoride (HF) and oxygen (O₂), the initial reaction rate varies with the initial concentrations of the reactants, as demonstrated in the table below. chegg.com

| Experiment | [HF] (mol L⁻¹) | [O₂] (mol L⁻¹) | Initial Rate (mol L⁻¹s⁻¹) |

|---|---|---|---|

| 1 | 0.22 | 0.81 | 0.315 |

| 2 | 0.44 | 2.43 | 0.946 |

| 3 | 0.22 | 0.27 | 0.105 |

| 4 | 0.11 | 0.27 | 0.105 |

Data from the reaction: 2 HF + O₂ → 2 HOF at 75 °C. chegg.com

Temperature: While many reactions with HOF·CH₃CN proceed rapidly at room temperature, heating can be employed to drive reactions with particularly difficult or unreactive substrates more efficiently. mdpi.comgoogle.com

Catalysis: Theoretical studies have revealed that HOF reactions benefit from a form of self-catalysis. acs.orgnih.govacs.org The formation of a cyclic complex involving the substrate and two molecules of HOF is believed to be a decisive factor in the oxidation process. nih.govacs.org One HOF molecule acts as the oxidant, while the second stabilizes the transition state through hydrogen bonding, thereby lowering the activation energy. acs.org As the reaction progresses and hydrogen fluoride (HF) is produced, HF can also catalyze the reaction, though it is estimated to be less effective than HOF itself. acs.org

Activation Energy Profiles for Key HOF-Mediated Transformations

Activation energy profiles, determined largely through quantum chemical investigations, provide quantitative insight into the efficiency of HOF-mediated reactions. A key finding from these studies is the significant reduction in activation barriers due to the catalytic effect of a second HOF molecule.

In the gas phase, the initial formation of a van der Waals complex between a single HOF molecule and a substrate is facile, but this complex is often reluctant to proceed to the oxidized product due to a high activation barrier. nih.govacs.org The introduction of a second, catalytic HOF molecule creates a hydrogen-bonded cyclic transition state that dramatically lowers the activation energy, facilitating a smooth decomposition to the final products. nih.govacs.org

For example, the activation barrier for the hydroxylation of 2-methylpropane is significantly lowered through this self-catalysis mechanism. Similarly, the epoxidation of ethylene (B1197577) and oxidation of other substrates are greatly accelerated. acs.org The product of the reaction, hydrogen fluoride (HF), can also act as a catalyst, but computational studies suggest it is less efficient. The free-energy barrier for HOF-catalyzed oxidation is lower than for HF-catalyzed oxidation, making the former kinetically more favorable, especially in the initial stages of the reaction. acs.org

The table below summarizes key computational findings on the activation energies for HOF-mediated reactions, illustrating the impact of catalysis.

| Reaction / Transformation | Catalyst | Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Hydroxylation of Methane | Uncatalyzed | 22.5 | |

| Hydroxylation of 2-Methylpropane | HOF (Self-catalysis) | 6.4 | |

| Oxidation of Ethylene (Epoxidation) | HOF (Self-catalysis) | 6.5 | acs.org |

| Oxidation of Ethylene (Epoxidation) | HF (Product-catalysis) | 7.1 | acs.org |

These low activation barriers for the catalyzed pathways are consistent with the observed high reactivity of HOF·CH₃CN at or below room temperature. mdpi.com The difference in free energy of activation (ΔG‡) between HOF-catalyzed and HF-catalyzed epoxidation suggests the self-catalyzed reaction is approximately 3.4 times faster. acs.org

Advanced Theoretical and Computational Investigations of Hypofluorous Acid

Quantum Chemical Characterization of HOF Structure and Reactivity

Quantum chemical calculations, employing methods such as ab initio and Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, bonding, and reactivity of HOF.

Ab initio and DFT methods offer robust frameworks for predicting molecular properties by solving approximations of the electronic Schrödinger equation. These approaches allow for detailed analysis of electron distribution, molecular orbitals, and potential energy surfaces.

Ab Initio and Density Functional Theory (DFT) Calculations

Molecular Orbital Analysis and Electronic Properties

Computational studies have characterized the electronic landscape of HOF by analyzing its molecular orbitals and electron distribution. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), provide detailed insights into the molecule's electronic structure bhu.ac.injournalskuwait.org. Analyses typically include the distribution of Mulliken atomic charges, the molecular electrostatic potential (MEP) surface, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) bhu.ac.injournalskuwait.orgmdpi.com. These frontier molecular orbitals are critical for understanding HOF's reactivity towards electrophilic and nucleophilic attack.

High-level ab initio calculations, such as coupled-cluster (CCSD(T)) methods, have been employed to determine fundamental electronic properties with high accuracy. For instance, the dipole moment (μ) of HOF has been calculated to be approximately 0.7374 atomic units (ea₀), corresponding to about 1.87 Debye researchgate.net. In addition, static polarizabilities, including the average polarizability (α̅), anisotropy (Δα), first hyperpolarizability (β̅), and second hyperpolarizability (γ̅), have been computed, providing quantitative measures of HOF's response to electric fields researchgate.net. Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are also utilized to understand the nature of chemical bonds and charge transfer within the molecule researchgate.netfrontiersin.org.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are extensively used to predict spectroscopic parameters that can be compared with experimental data. These include molecular geometry, vibrational frequencies, and dipole moments.

Molecular Geometry: Ab initio calculations, particularly at the CCSD(T) level, have been used to determine the equilibrium structure of HOF, providing precise bond lengths and angles researchgate.net. Studies on related hypohalous acids (HOX) have indicated that the O-H and O-X bonds can undergo lengthening upon complexation, influencing their vibrational characteristics researchgate.net.

Vibrational Frequencies: Theoretical methods predict the vibrational modes of HOF, which correspond to characteristic stretching and bending frequencies observed in infrared (IR) spectroscopy. Studies have noted rare vibrational resonances and polyad structures in HOF, predicted through advanced perturbation theory acs.orgacs.org. While specific fundamental frequencies for HOF are not detailed in the provided snippets, the methods used for their prediction are well-established in computational spectroscopy journalskuwait.orgacs.org.

Dipole Moment: As mentioned, high-level calculations have provided a predicted dipole moment for HOF researchgate.net. This parameter is crucial for understanding intermolecular interactions and the molecule's behavior in polar environments.

Table 1: Predicted Spectroscopic Parameters of Hypofluorous Acid (HOF)

| Property | Value (Atomic Units) | Value (Debye/D) | Method/Basis Set | Reference |

| Dipole Moment (μ) | 0.7374 | ~1.87 | CCSD(T) | researchgate.net |

| Avg. Polarizability (α̅) | 11.77 | - | CCSD(T) | researchgate.net |

| Anisotropy (Δα) | 5.95 | - | CCSD(T) | researchgate.net |

| First Hyperpolarizability (β̅) | -13.8 | - | CCSD(T) | researchgate.net |

| Second Hyperpolarizability (γ̅) | 1099 | - | CCSD(T) | researchgate.net |

Note: Values for polarizabilities are in atomic units (e²a₀²/E<0xE2><0x82><0x95>). Conversion to other units would require specific factors.

Computational chemistry plays a vital role in dissecting the complex reaction mechanisms involving HOF, particularly in oxidation processes.

Computational Studies of Reaction Pathways and Transition States

Elucidation of Rozen Oxidation Mechanisms

This compound is the cornerstone of the "Rozen oxidation," a process extensively studied computationally for its ability to oxidize various organic functional groups, including alkenes, sulfides, and amines acs.orgnih.govmdpi.com. Theoretical investigations have mapped out reaction pathways, identifying key intermediates and transition states.

Studies suggest that in the gas phase, van der Waals complexes formed between HOF and substrates are relatively unreactive. However, the involvement of a second HOF molecule, leading to the formation of a cyclic complex, appears critical for facilitating the oxidation process with lower activation energies acs.orgnih.gov. These computational models have also explored the potential catalytic role of hydrogen fluoride (B91410) (HF) and the possible involvement of the hydroxyl cation (HO⁺) in the oxidation step acs.orgnih.gov. The HOF•CH3CN complex is particularly noted for its potent electrophilic oxygen transfer capabilities, enabling the epoxidation of even electron-deficient olefins and the substitution of deactivated C-H bonds mdpi.com. Computational studies on analogous hypohalous acids, such as hypochlorous acid (HOCl), provide further insights into electrophilic addition mechanisms, transition states, and regioselectivity, which are relevant for understanding HOF's reactivity mdpi.comresearchgate.net.

Solvent Effects Modeling in HOF Reactivity

The reactivity and stability of HOF are significantly influenced by its surrounding environment, making solvent effects a crucial aspect of computational studies. Acetonitrile (B52724) (CH3CN) is a key solvent in the chemistry of HOF, particularly for the stable HOF•CH3CN complex acs.orgmdpi.com. Continuum models have been employed to analyze the role of acetonitrile in modulating HOF's reactivity acs.org.

Computational approaches such as the Conductor-like Screening Model (COSMO) are used to simulate the influence of solvents on reaction energetics and pathways journalskuwait.org. Studies on related systems have investigated the solvation of transition states and reaction mechanisms, demonstrating how solvent molecules can stabilize or destabilize intermediates and transition states, thereby affecting reaction rates and pathways journalskuwait.orgacs.orghmc.edu. These modeling techniques are essential for a comprehensive understanding of HOF's behavior in solution.

Compound Names:

this compound (HOF)

Hypohalous acids (HOX)

Acetonitrile (CH3CN)

Hydrogen fluoride (HF)

Hydroxyl cation (HO⁺)

Formaldehyde (H₂CO)

Ethylene (B1197577) (C₂H₄)

Hypochlorous acid (HOCl)

Hypobromous acid (HOBr)

Chlorine (Cl₂)

Dichlorine monoxide (Cl₂O)

Water (H₂O)

Spectroscopic Characterization Techniques Applied to Hypofluorous Acid Research

Infrared (IR) and Raman Spectroscopic Studies of HOF

Infrared (IR) and Raman spectroscopy are fundamental tools for investigating the vibrational modes of molecules. For hypofluorous acid, these techniques have been crucial in understanding its bonding and structure. aip.org

The gas-phase infrared spectra of HOF and its deuterated analog, DOF, have been extensively studied to determine their fundamental vibrational frequencies. aip.org For HOF, these frequencies are assigned as follows: the O-H stretching mode (ν1), the H-O-F bending mode (ν2), and the O-F stretching mode (ν3). aip.org A quantitative analysis of the vibrational resonance phenomena for over 100 of HOF's lower vibrational energy levels has been conducted using advanced theoretical methods. researchgate.net This analysis helps in understanding the complex interactions between vibrational states. researchgate.net

The concept of anharmonicity, which is the deviation of a molecular vibration from a simple harmonic oscillator, is critical for accurately describing the vibrational spectra. libretexts.orgcanterbury.ac.nz In HOF, anharmonicity leads to the observation of overtones and combination bands, which are transitions to higher energy levels (v>1). libretexts.org Theoretical calculations, such as those employing second-order perturbation theory (VPT2) and vibrational configuration interaction (VCI), are used to predict and explain these anharmonic features. researchgate.net These high-level calculations, when combined with experimental data, provide a detailed picture of the molecule's potential energy surface. researchgate.netnasa.gov

Table 1: Fundamental Vibrational Frequencies of HOF and DOF in the Gas Phase aip.org

| Vibrational Mode | HOF (cm⁻¹) | DOF (cm⁻¹) |

| ν1 (X-O Stretch) | 3578.5 | 2643.5 |

| ν2 (Bending) | 1354.8 | 1003.9 |

| ν3 (O-F Stretch) | 889.0 | 891.1 |

Source: The Journal of Chemical Physics, 1972. aip.org

The Raman spectrum of solid HOF shows bands for the O–F and O–H stretches that align with those seen in the infrared spectrum of the solid. aip.org The presence of low-frequency intermolecular bands in the infrared spectrum suggests a hydrogen-bonded structure consisting of planar zigzag chains, similar to solid HF. aip.org

Matrix isolation is a powerful technique used to study unstable or transient species like HOF. ruhr-uni-bochum.deifpan.edu.pl In this method, HOF molecules are trapped in a solid, inert matrix (like argon or nitrogen) at very low temperatures (typically 10-40 K). ruhr-uni-bochum.dewikipedia.org This isolation prevents the molecules from reacting with each other and inhibits their rotation, leading to simpler, sharper absorption bands in the IR spectrum. wikipedia.orgnih.gov

This technique allows for detailed analysis of the vibrational modes of individual HOF molecules without the complications of rotational fine structure and intermolecular interactions that are present in the gas or solid phases. wikipedia.orgresearchgate.net By comparing the experimental matrix-isolation spectra with theoretical calculations, researchers can confidently assign the observed vibrational bands to specific molecular motions. ifpan.edu.plnih.gov This combined experimental and computational approach has been instrumental in characterizing the structure and bonding of HOF. nih.gov

Microwave and Rotational Spectroscopy for Gas-Phase Structure Elucidation

Microwave and rotational spectroscopy are high-resolution techniques that probe the rotational energy levels of molecules in the gas phase. wikipedia.orglibretexts.org These methods are exceptionally precise for determining molecular geometry. nih.gov

By analyzing the rotational spectra of different isotopic species of HOF (e.g., H¹⁶OF, H¹⁷OF, D¹⁶OF), scientists can determine the moments of inertia with high accuracy. smu.edu From these moments of inertia, the precise bond lengths and the bond angle of the molecule can be calculated. quora.comresearchgate.net This method has established that HOF has a bent structure. smu.edu

Table 2: Experimentally Determined Structural Parameters of this compound

| Parameter | Value |

| r(O-H) | 0.964 Å |

| r(O-F) | 1.442 Å |

| ∠(H-O-F) | 97.2° |

Note: These values represent a consensus from multiple spectroscopic studies.

Rovibrational spectroscopy observes transitions that involve simultaneous changes in both vibrational and rotational energy levels. libretexts.orgwikipedia.org The analysis of these spectra provides information not only on the molecular structure but also on the interaction between vibration and rotation. ethz.ch This analysis allows for the determination of spectroscopic constants that describe the molecule's rotational and vibrational behavior in great detail. aip.org

The fine structure observed in rovibrational spectra is due to the coupling of rotational transitions with a vibrational transition. libretexts.org Analyzing the spacing and intensity of these rotational lines provides further refinement of the molecular structure and can reveal details about the molecule's dynamics, such as centrifugal distortion effects, where the bond lengths and angle change slightly as the molecule rotates faster. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for probing the local chemical environment of specific atomic nuclei, such as ¹H (proton) and ¹⁹F in this compound. nih.govmdpi.com While not typically used for primary structure determination of small, stable molecules in the gas phase, it is invaluable for studying reaction mechanisms in solution. chemrxiv.orgnih.gov

In the context of HOF research, NMR can be used to follow the course of reactions involving HOF as a reagent. For instance, by monitoring the changes in the ¹H or ¹⁹F NMR spectra over time, researchers can identify intermediates and products, and thereby deduce the reaction pathway. mdpi.com The chemical shifts and coupling constants of the nuclei provide detailed information about the electronic structure and bonding of the molecules involved in the reaction. mdpi.com This makes NMR a powerful method for gaining mechanistic insights into the chemical reactivity of this compound. chemrxiv.orgnih.gov

19F NMR for Tracking Fluorine Transfer

19F NMR spectroscopy is a powerful method for monitoring processes that involve the transfer or association of fluorine-containing species. In the context of this compound, it has been instrumental in characterizing its interactions and complex formation in solution. A notable example is the study of the complex formed between this compound and acetonitrile (B52724) (CH₃CN), often referred to as Rozen's reagent. wikipedia.org

Research has shown that the formation of the HOF·CH₃CN complex is an equilibrium process. mdpi.com By analyzing the 19F NMR spectra, researchers have been able to quantify the dynamics of this association. The data revealed that the complexation has an equilibrium constant (K) of approximately 3 at room temperature and an enthalpy of formation (ΔH) of -14.3 ± 0.5 kJ mol⁻¹. mdpi.com This demonstrates how 19F NMR can provide quantitative thermodynamic data on the formation of HOF complexes.

Table 1: Thermodynamic Data for HOF·CH₃CN Complex Formation via 19F NMR

| Parameter | Value | Source |

| Equilibrium Constant (K) | ~ 3 (at room temperature) | mdpi.com |

| Enthalpy of Formation (ΔH) | -14.3 ± 0.5 kJ mol⁻¹ | mdpi.com |

Insights into Complexation and Intermediate Structures

Beyond tracking equilibrium, 19F NMR provides crucial insights into the structure of complexes and reaction intermediates. Studies on the HOF·CH₃CN complex indicated it is a 1:1 hydrogen-bridged entity. mdpi.com In this arrangement, the proton of this compound is bonded to the nitrogen atom of the acetonitrile molecule. mdpi.com This insight into the complex's structure is vital for understanding its reactivity as a potent oxygen transfer agent.

Theoretical studies have complemented these experimental findings, exploring the formation of various complexes. In the gas phase, van der Waals complexes can form between HOF and different organic molecules. researchgate.net It has been suggested that cyclic intermediates involving two HOF molecules may be crucial for certain oxidation reactions. researchgate.net Computational studies have also investigated the interplay between hydrogen bonding (N···H) and halogen bonding (N···X) in complexes between molecules like pyrazine (B50134) and hypohalous acids, including HOF. ajol.info

X-ray Crystallography of Solid this compound and its Complexes

While NMR provides information in solution, X-ray crystallography offers definitive structural data for materials in the solid state. libretexts.org this compound is unique among hypohalous acids as it is the only one that can be isolated as a solid, allowing for its characterization by this technique. wikipedia.org

Solid-State Structural Characterization

The structure of this compound in the solid phase was successfully determined using X-ray crystallography. wikipedia.org The analysis revealed that HOF is a bent molecule with a bond angle of 101°. wikipedia.org The O–F bond length was measured to be 144.2 picometers (pm), and the O–H bond length is 96.4 pm. wikipedia.org For comparison, gas-phase analysis showed a slightly narrower H–O–F bond angle of 97.2°. wikipedia.org The ability to obtain these precise measurements is crucial for building accurate theoretical models of the molecule's behavior.

The HOF·CH₃CN complex has also been studied by low-temperature X-ray crystallography, which confirmed the existence of a hydrogen bond between the two molecules, providing definitive proof of the complex's structure in the solid state. mdpi.com

Table 2: Molecular Geometry of this compound

| Parameter | Solid State (X-ray Crystallography) | Gas Phase | Source |

| H–O–F Bond Angle | 101° | 97.2° | wikipedia.org |

| O–F Bond Length | 144.2 pm | Not specified | wikipedia.org |

| O–H Bond Length | 96.4 pm | Not specified | wikipedia.org |

Analysis of Hydrogen Bonding in Crystalline HOF

A key finding from the X-ray crystallography of solid HOF was the nature of its intermolecular interactions. The crystal structure is not composed of isolated molecules but rather a framework of chains linked by hydrogen bonds. wikipedia.org Specifically, the analysis showed the formation of O–H···O linkages that connect adjacent HOF molecules into extended chains. wikipedia.org This hydrogen bonding network is responsible for the stability of HOF in the solid state.

This contrasts with the hydrogen bonding observed in its complexes. For instance, in the HOF·CH₃CN complex, the primary hydrogen bond is an O–H···N interaction between the hydrogen of HOF and the nitrogen of acetonitrile. mdpi.com The study of these different hydrogen bonding motifs is essential for understanding how HOF interacts with other molecules, which dictates its chemical reactivity.

Analytical Methodologies for Quantitative Research on Hypofluorous Acid

Chromatographic Techniques for HOF and its Reaction Products

Chromatography is a powerful analytical technique used to separate a mixture into its individual components, allowing for their individual analysis. khanacademy.orgexcedr.comnih.gov This separation is based on the differential distribution of the components between a stationary phase and a mobile phase. excedr.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. fraunhofer.defraunhofer.de It is particularly well-suited for the analysis of volatile and semi-volatile compounds. unipr.it In GC, the sample is vaporized and separated into its components in a chromatographic column. nih.gov The separated components then enter the mass spectrometer, which provides information about their molecular weight and structure. unipr.it

In the study of hypofluorous acid reactions, GC-MS is invaluable for identifying volatile organic products. For instance, when HOF reacts with organic substrates, the resulting products can often be vaporized and analyzed by GC-MS. This allows for the determination of the product distribution and can provide insights into the reaction mechanism. The use of electron ionization (EI) in GC-MS generates reproducible fragmentation patterns that can be compared with spectral libraries for compound identification. unipr.it

| Parameter | Description |

| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |

| Application for HOF | Identification and quantification of volatile products from the reaction of HOF with various substrates. |

| Sample Requirements | Samples must be volatile or amenable to derivatization to increase volatility. |

| Strengths | High sensitivity, excellent separation efficiency, and definitive compound identification through mass spectral libraries. unipr.it |

| Limitations | Not suitable for non-volatile or thermally unstable compounds. |

High-performance liquid chromatography (HPLC) is a versatile separation technique used for non-volatile or thermally unstable compounds. advancechemjournal.com It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. advancechemjournal.com The separation is based on the differential interactions of the analytes with the stationary phase. advancechemjournal.com

For the analysis of HOF reaction products, HPLC is particularly useful for separating and quantifying stable, non-volatile derivatives. researchgate.net For example, if the reaction of HOF with a substrate yields a stable, soluble product, HPLC can be used to isolate and quantify this product. Often, derivatization is employed to enhance the detectability of the analytes. analyticaltoxicology.com This involves reacting the analytes with a reagent to form derivatives that are more easily detected, for instance, by UV or fluorescence detectors. nih.govnih.gov Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most common mode of HPLC. advancechemjournal.com

| Parameter | Description |

| Principle | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. advancechemjournal.com |

| Application for HOF | Analysis of stable, non-volatile products and derivatives from HOF reactions. researchgate.net |

| Sample Requirements | Samples must be soluble in a liquid compatible with the mobile phase. |

| Strengths | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. advancechemjournal.com High resolution and quantitative accuracy. advancechemjournal.com |

| Limitations | May require derivatization for sensitive detection of certain compounds. analyticaltoxicology.com |

Advanced Mass Spectrometry for Mechanistic and Isotopic Labeling Studies

Advanced mass spectrometry (MS) techniques are indispensable for elucidating reaction mechanisms and are often combined with isotopic labeling to trace the pathways of atoms during a reaction. nih.gov Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. nih.gov

For mechanistic studies of this compound, techniques like tandem mass spectrometry (MS/MS or MSⁿ) are employed. chromatographyonline.com In these experiments, ions of a specific mass-to-charge ratio are selected and then fragmented to produce a spectrum of daughter ions. This fragmentation pattern provides detailed structural information about the original ion. Ultra-high-resolution mass spectrometry, using instruments like Fourier transform ion cyclotron resonance (FTICR) or Orbitrap, allows for highly accurate mass measurements, which can help in determining the elemental composition of molecules. mdpi.com

Isotopic labeling involves replacing an atom in a reactant molecule with one of its isotopes. wikipedia.org For example, one could use an isotopically labeled version of this compound (e.g., containing ¹⁸O instead of ¹⁶O) in a reaction. By analyzing the products using mass spectrometry, one can determine where the labeled atom ends up. wikipedia.org This provides direct evidence for the reaction mechanism. For instance, in oxidation reactions, it can help to determine the source of an oxygen atom in the product. Stable isotope labeling in combination with MS is a powerful tool for metabolic flux analysis and tracking the metabolic fate of compounds. researchgate.netsigmaaldrich.com

| Technique | Principle | Application to HOF Research |

| Tandem Mass Spectrometry (MS/MS) | Ions are fragmented and the resulting fragments are analyzed to provide structural information. chromatographyonline.com | Elucidation of the structure of reaction intermediates and products. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental formulas. mdpi.com | Unambiguous identification of reaction products and intermediates. |

| Isotopic Labeling with MS | Uses isotopes to trace the path of atoms through a reaction. wikipedia.org | Determining reaction mechanisms, such as the source of atoms in the final products. |

Isotopic Labeling with ¹⁸O to Trace Oxygen Transfer

Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions. kit.edu In the context of this compound (HOF), labeling with the stable oxygen isotope ¹⁸O is particularly valuable for elucidating the mechanisms of oxygen transfer reactions. kit.edumdpi.com The required labeled reagent, H¹⁸OF, is readily generated by the reaction of fluorine with ¹⁸O-labeled water (H₂¹⁸O). kit.edu This method is often preferred over using other oxidizing agents like peroxy acids for isotopic labeling due to superior atom efficiency with respect to the labeled oxygen. kit.edu

The HOF·CH₃CN complex is an exceptional tool for these studies, serving as a potent electrophilic oxygen transfer agent. mdpi.com The ease of incorporating the ¹⁸O isotope into this complex allows researchers to track the transferred oxygen atom with precision. mdpi.com This has been instrumental in confirming reaction mechanisms. For instance, in the Baeyer-Villiger oxidation of 4-t-butylcyclohexanone using H¹⁸OF·CH₃CN, the resulting lactone was found to contain the ¹⁸O isotope exclusively in the etheric oxygen position. mdpi.com This finding provided definitive proof that the oxygen from the HOF reagent is incorporated into the ester product, supporting the proposed dioxirane (B86890) intermediate mechanism. mdpi.com

The technique is not limited to ketones; it is also a primary method for producing ¹⁸O-labeled alcohols, which are valuable as biological probes. mdpi.com The oxidation of alkyl boronic acids with H¹⁸OF·CH₃CN provides a straightforward route to these labeled alcohols. mdpi.com Furthermore, this method can be used to restore carbonyl groups from azines, simultaneously and affordably replacing the common ¹⁶O isotope with ¹⁷O or ¹⁸O. mdpi.com

Table 1: Applications of ¹⁸O-Labeled this compound in Mechanistic Studies

| Reaction Type | Substrate Example | Product | Isotopic Labeling Finding | Reference |

| Baeyer-Villiger Oxidation | 4-t-butylcyclohexanone | 18O-containing lactone | The ¹⁸O atom from H¹⁸OF is incorporated as the etheric oxygen in the lactone. | mdpi.com |

| Alcohol Synthesis | Alkyl boronic acids | 18O-labeled alcohols | Provides a direct method for synthesizing alcohols with a heavy oxygen isotope. | mdpi.com |

| Carbonyl Restoration | Azines | 18O-labeled carbonyls | Efficiently restores the carbonyl group while introducing an ¹⁸O label. | mdpi.com |

Detection of Short-Lived Intermediates

Reactions involving this compound are often rapid and proceed through highly reactive, short-lived intermediates that are difficult to isolate and characterize. nih.govfrontiersin.org The detection and structural analysis of these transient species are crucial for a complete understanding of the reaction mechanism. Various advanced analytical techniques can be employed for this purpose. researchgate.netacs.org

Modern spectroscopic methods are at the forefront of observing these fleeting molecules. For example, flow NMR spectroscopy allows for the real-time monitoring of reactions, making it possible to detect and identify intermediates as they form and are consumed. beilstein-journals.org Mass spectrometry is another powerful tool, valued for its high sensitivity in detecting low-abundance charged species, which are often involved as intermediates in chemical transformations. acs.org

In the specific case of HOF chemistry, isotopic labeling studies have provided indirect but compelling evidence for certain intermediates. As mentioned previously, the Baeyer-Villiger oxidation of ketones with HOF·CH₃CN is believed to proceed via a dioxirane intermediate. mdpi.com The specific placement of ¹⁸O in the final product, as determined by mass spectrometry, supports the transient existence of this three-membered ring structure. mdpi.com While direct observation remains challenging due to the intermediate's instability, these methods provide crucial insights. mdpi.comnih.gov In some systems, combining techniques like X-ray crystallography for the initial state with spectroscopy for tracking the reaction progress can provide detailed information about the transformation, including the structures of metastable intermediates. researchgate.net

Table 2: Analytical Techniques for the Study of Short-Lived Intermediates in HOF Reactions

| Analytical Method | Principle of Detection | Application to HOF Chemistry | Reference |

| Mass Spectrometry (MS) | Detects and identifies species based on their mass-to-charge ratio. | Can identify products of isotopic labeling (e.g., ¹⁸O incorporation) to infer the structure of transient intermediates like dioxiranes. | mdpi.comacs.org |

| Flow NMR Spectroscopy | Provides real-time structural information on molecules in a flowing reaction mixture. | Potentially allows for the direct observation and structural elucidation of intermediates in HOF reactions under controlled conditions. | beilstein-journals.org |

| Isotopic Labeling | Uses isotopes (e.g., ¹⁸O) as tracers to follow the path of atoms through a reaction. | Provides indirect but strong evidence for the formation and fate of intermediates by tracking the position of the label in the final product. | kit.edumdpi.com |

| X-ray Crystallography | Determines the precise three-dimensional structure of crystalline materials. | Can be used to analyze the structure of stable reactants and products; in some cases, can trap and analyze metastable intermediates. | researchgate.net |

Electrochemical Methods for HOF Characterization

Electrochemical methods provide a suite of techniques for investigating the redox properties and interfacial behavior of chemical species. While the high reactivity and instability of pure this compound present significant challenges for direct analysis, electrochemical characterization, particularly of its stabilized forms like the HOF·CH₃CN complex, can offer valuable data. google.comwikipedia.orgrsc.org

Cyclic Voltammetry (CV) is a primary technique that could be used to characterize the redox behavior of HOF. By measuring the current that develops in an electrochemical cell as the potential is varied, CV can determine the reduction and oxidation potentials of a substance. For this compound, this would reveal the potential at which it acts as an oxidizing agent. Unlike other hypohalous acids where the halogen atom is reduced, the reduction of HOF involves the oxygen atom, yielding fluoride (B91410) and water. wikipedia.org This distinct electrochemical behavior is a key feature of its chemistry.

Electrochemical Impedance Spectroscopy (EIS) is another valuable technique. EIS probes the impedance of a system over a range of frequencies, providing information about processes occurring at the electrode-electrolyte interface, such as charge-transfer resistance. rsc.org For reactions involving HOF, EIS could be used to characterize the kinetics of electron transfer at the electrode surface and understand how the reagent interacts with different electrode materials.

The application of these methods would likely involve using the more stable HOF·CH₃CN complex in a suitable non-aqueous electrolyte. google.com The data obtained from such studies would contribute to a more complete profile of HOF's reactivity and its potential applications in electrochemical processes.

Table 3: Potential Electrochemical Methods for HOF Characterization

| Method | Information Obtained | Relevance to HOF | Reference |

| Cyclic Voltammetry (CV) | Reduction and oxidation potentials; reversibility of redox processes. | Determines the potential at which HOF acts as an oxidant and characterizes its unique reduction pathway. | wikipedia.orgrsc.org |

| Electrochemical Impedance Spectroscopy (EIS) | Charge-transfer resistance, double-layer capacitance, diffusion characteristics. | Characterizes the kinetics and interfacial dynamics of HOF reactions at an electrode surface. | rsc.org |

| Chronoamperometry / Chronocoulometry | Kinetic parameters and diffusion coefficients. | Quantifies the rate of HOF reactions and the transport of the species to the electrode. | acs.org |

Advanced Applications of Hypofluorous Acid in Chemical Synthesis and Transformation

Selective Fluorination Strategies

The direct and selective introduction of fluorine into organic molecules is of paramount importance, particularly in the fields of pharmaceuticals and agrochemicals. juniperpublishers.com Hypofluorous acid and its derivatives are highly effective electrophilic fluorinating agents. chinesechemsoc.orgresearchgate.netchinesechemsoc.org

This compound is a potent reagent for the electrophilic fluorination of electron-rich substrates such as alkenes and arenes. chinesechemsoc.orgresearchgate.netchinesechemsoc.org While highly reactive and corrosive reagents like elemental fluorine (F₂) and xenon difluoride (XeF₂) exist, this compound offers a valuable alternative. chinesechemsoc.orgchinesechemsoc.org The HOF·acetonitrile (B52724) complex provides a more manageable and stable source of electrophilic fluorine. 20.210.105

Another related and highly reactive fluorinating agent is acetyl hypofluorite (B1221730) (CH₃COOF), which can be generated in situ from acetic anhydride (B1165640) and this compound. ontosight.ai This reagent is effective for fluorinating a variety of functional groups, including aromatics. ontosight.ai A notable application involves the reaction of acetyl hypofluorite with aromatic mercury compounds, providing a selective pathway to aromatic fluorine compounds. rsc.org The fluorination of heterocyclic aromatic compounds with HOF often results in addition products, indicating its powerful electrophilic nature. 20.210.105

The control of regioselectivity—the specific site of fluorination—is a critical challenge in synthesis. numberanalytics.com In electrophilic fluorination, the outcome is governed by the electronic properties of the substrate; the fluorine atom is typically added to the most electron-rich position. numberanalytics.com For instance, in substituted arenes, the directing effects of existing functional groups guide the position of the incoming fluorine atom. When multiple groups activate the same carbon atom, direct fluorination can become an efficient process. 20.210.105

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is also a key consideration. The addition of this compound and its derivatives across double bonds can be influenced by the substrate's structure. For example, the fluorination of glycals (cyclic enol ethers derived from sugars) with HOF in aqueous media has been studied for the synthesis of 2-deoxy-2-fluorohexoses, where the stereochemical outcome is a critical aspect of the reaction. acs.org The development of catalytic systems, often involving hydrogen bonding catalysts, is a modern strategy to control the regioselectivity of nucleophilic fluorination, and similar principles can influence electrophilic additions by modulating the electronic environment. acs.org

Direct C-H fluorination is a highly desirable transformation as it allows for the conversion of ubiquitous C-H bonds into C-F bonds without the need for pre-functionalized substrates. nih.govrsc.org While many modern methods rely on transition-metal catalysis with reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), early work demonstrated that this compound and its derivatives could achieve this transformation. google.combeilstein-journals.org

Research has shown that tertiary C-H bonds can be selectively replaced by C-F bonds using elemental fluorine in polar solvents at low temperatures, a process suggested to occur via an electrophilic pathway involving a carbocationic transition state, which is mechanistically related to reactions involving HOF. 20.210.105 Acylhypofluorites, such as acetyl hypofluorite (CH₃COOF), are also listed among the reagents capable of facilitating the synthesis of compounds with sp³ C-F bonds. google.com These methods highlight the potential of highly electrophilic fluorine sources derived from HOF to activate otherwise inert C-H bonds.

HOF in Fine Chemical Synthesis and Complex Molecule Construction

The HOF·CH₃CN reagent is a significant tool in fine chemical synthesis, valued for its capacity to perform difficult oxidations under gentle conditions. nih.goviupac.org It facilitates reactions that are often sluggish or completely ineffective with other reagents, such as the epoxidation of highly electron-deficient olefins and the hydroxylation of non-activated tertiary C-H bonds. nih.govnih.govresearchgate.net

Its utility in the construction of complex molecular architectures is notable. For instance, it has been instrumental in synthesizing specific indanedione derivatives, which are crucial reagents for the visualization of latent fingerprints on porous surfaces like paper. nih.govresearchgate.netresearchgate.net Furthermore, HOF·CH₃CN has been employed to create novel oligothiophene-based materials, such as [all]-S,S-dioxo-oligo-thienylenevinylenes. nih.govmdpi.com The controlled, partial oxygenation of oligothiophenes using this reagent has yielded derivatives with exceptionally narrow HOMO-LUMO gaps, a highly desirable feature for advanced electronic materials. nih.gov

Synthesis of Fluorinated Intermediates

While the name "this compound" suggests a role in fluorination, the HOF·CH₃CN complex functions almost exclusively as an electrophilic oxygen-transfer agent. nih.govnih.gov Its primary application is not the direct introduction of fluorine into organic molecules.

However, this compound is a precursor for other fluorinating agents. For example, acetyl hypofluorite (CH₃COOF), which is synthesized from acetic anhydride and this compound, is a reactive and useful reagent for electrophilic fluorination. ontosight.ai Acetyl hypofluorite is used to introduce fluorine atoms into a variety of organic substrates, including alkenes, alkynes, and aromatic rings, to produce fluorinated intermediates. ontosight.ai Therefore, while HOF itself is not the direct agent for these fluorinations, it is a key starting material for reagents that are.

Role in Pharmaceutical and Agrochemical Research (Focus on Chemical Transformations)

The unique chemical transformations enabled by HOF·CH₃CN are of significant interest in the fields of pharmaceutical and agrochemical research, where the synthesis of novel and complex molecules is paramount. The ability to introduce oxygen into molecules selectively and under mild conditions allows for the construction of diverse molecular scaffolds.

Key transformations relevant to this research include:

Oxidation of Nitrogen Compounds: HOF·CH₃CN effectively oxidizes primary amines and azides to the corresponding nitro compounds. nih.govnih.govgoogle.com This includes the conversion of amino acids to α-nitro acids, a transformation that was previously very difficult to achieve. nih.govnih.govacs.org This opens new pathways for creating modified peptides and other biologically active nitrogen-containing molecules.

Synthesis of Complex Heterocycles: The reagent's ability to oxygenate tertiary nitrogen atoms has been used to synthesize novel N-oxides, such as 1,10-phenanthroline-N,N'-dioxide, which were previously inaccessible. acs.orgacs.org

Construction of Bioactive Cores: The synthesis of complex oxygenated structures like glycosyl sulfones researchgate.net and functionalized indanones researchgate.net demonstrates the reagent's utility in building core structures for potential drug candidates.

While research into the direct application of HOF-derived compounds in agrochemicals is less documented than for hypochlorous acid hyposource.com, the fundamental transformations it enables are crucial for synthesizing the complex fluorinated and oxygenated molecules that are often the focus of modern agrochemical development. ontosight.ai

Emerging Applications in Materials Science

The powerful oxidizing nature of HOF·CH₃CN is finding new applications in the field of materials science, particularly for the modification and functionalization of various materials at a molecular level. researchgate.netthieme-connect.com Research has shown its utility in creating oxidized expanded graphite (B72142) and in modifying the surfaces of nanoparticles. mdpi.comthieme-connect.com In one notable application, HOF·CH₃CN was used to oxidize the surface of oligothiophene nanoparticles while leaving the core of the particles unchanged. mdpi.com These surface-modified nanoparticles exhibited interesting properties, including the ability to photostimulate retinal neurons. mdpi.com

Functionalization of Carbon Nanomaterials

Covalent functionalization is a key strategy for tailoring the properties of carbon nanomaterials like carbon nanotubes (CNTs) and graphene, improving their solubility, processability, and interfacing with other materials such as polymers. google.commdpi.com Traditional functionalization methods often rely on harsh oxidative treatments with strong acids, which can introduce significant defects and damage the inherent structure of the nanomaterial. mdpi.compsu.edu

Hypofluorites, including this compound, have been identified as effective oxidants for the controlled functionalization of carbon nanotubes. google.com This method can be used to introduce specific functional groups onto the nanotube surface. For example, the introduction of nitro groups can enhance the material's utility in energetic composites or create sites for hydrogen bonding to reinforce polymer nanocomposites. google.com

Similarly, the chemistry of graphene oxide (GO), a material characterized by its framework of oxo-functionalized carbon atoms (epoxy and hydroxyl groups), is an area of intense study. rsc.orgresearchgate.net While HOF·CH₃CN is not the standard reagent for producing GO, its principles of electrophilic oxygenation are central to the chemistry of these materials. Controlled functionalization that preserves the integrity of the carbon framework is crucial, and reagents that can deliver specific functionalities under mild conditions are highly sought after for creating new graphene-based architectures. rsc.orgrsc.org

Surface Modification Techniques

This compound (HOF), particularly in the form of its acetonitrile complex (HOF·CH₃CN), known as Rozen's reagent, serves as a powerful and highly electrophilic oxygen-transfer agent for the modification of various material surfaces. Its unique reactivity enables the introduction of oxygen-containing functional groups onto surfaces that are otherwise difficult to functionalize, leading to tailored properties for advanced applications. Research in this area has focused on the oxidation of carbon-based materials and the post-synthesis modification of polymers.

One significant application of this compound complexes is in the production of graphene oxide from graphite precursors. A patented process describes the use of an oxygenating agent composed of a complex of this compound and an organic solvent to oxidize graphite-based materials. google.comwipo.int This method involves mixing the graphite precursor with an effective amount of the HOF·organic solvent complex for a sufficient time to induce oxidation, transforming the graphite into graphene oxide. google.comwipo.int This transformation fundamentally alters the material's properties by introducing oxygen functional groups onto the graphene layers, which is a critical step in the production of graphene-related materials for various technological uses. mdpi.com

In the realm of polymer science, Rozen's reagent is utilized for the post-polymerization modification of conjugated polymers. frontiersin.orgresearchgate.net Specifically, it is effective in oxidizing electron-donating thioalkyl (sulfur-containing) substituents on polymer chains to electron-withdrawing sulfone groups. frontiersin.org This modification drastically alters the electronic properties of the polymer, capable of converting electron-donating materials into electron acceptors, which is highly valuable for organic electronic devices like solar cells. frontiersin.orgacs.org The use of HOF·CH₃CN is particularly advantageous for its high reactivity, allowing for the oxidation of even electron-depleted systems that are resistant to other oxidizing agents. mdpi.com This technique can be applied to polymer thin films or nanoparticles, suggesting its utility in modifying the surfaces of already-fabricated components. frontiersin.org

Furthermore, research has demonstrated the power of HOF·CH₃CN in modifying oligothiophenes, which are key materials in organic semiconductors. acs.org By treating these molecules with the reagent, sulfur atoms within the thiophene (B33073) rings are oxidized. acs.org This modification tunes the electronic properties of the material, resulting in narrower electronic band gaps and different oxidation-reduction potentials compared to their unoxidized counterparts. acs.org This controlled surface and bulk modification is crucial for developing new and more efficient materials for electronic applications. acs.org

The following table summarizes the key research findings on the application of this compound in surface modification techniques.

| Substrate | Reagent | Modification Details | Resulting Properties/Application |

| Graphite-based precursor | HOF·organic solvent complex | Oxidation of graphite layers. google.comwipo.int | Production of graphene oxide. google.comwipo.int |

| Conjugated Polymers (e.g., PCDTBT, F8BT) | HOF·CH₃CN (Rozen's reagent) | Oxidation of thioalkyl substituents to sulfoxides and sulfones. frontiersin.org | Alters electronic properties; converts electron donors to acceptors for organic electronics. frontiersin.orgacs.org |

| Oligothiophenes | HOF·CH₃CN (Rozen's reagent) | Oxidation of sulfur atoms in thiophene rings. acs.org | Narrows electronic band gap; tunes oxidation/reduction potentials for organic semiconductors. acs.org |

Here's the article you requested, focusing on this compound's environmental chemistry and atmospheric studies:

Environmental Chemistry and Atmospheric Studies of this compound (HOF)

This compound (HOF), the only known oxyacid of fluorine, is a highly reactive and unstable compound with significant implications for atmospheric and environmental chemistry. Its unique properties, including an oxidation state of 0 for oxygen and a strong oxidizing capability, make it a subject of interest in understanding various chemical transformations in the environment.

Environmental Chemistry and Atmospheric Studies of Hypofluorous Acid

Environmental Fate and Transport of HOF and its Derivatives

Reactivity in Aqueous Environments:HOF is highly reactive in aqueous environments. Its reaction with water is catalyzed by water itself.tandfonline.comA key reaction is the formation of hydrogen peroxide (H2O2) and hydrogen fluoride (B91410) (HF) from HOF and water: HOF + H2O → H2O2 + HF.tandfonline.comstatcan.gc.caosti.govHOF also reacts with other aqueous species, such as bisulfate (HSO4-) and metal complexes, facilitating oxygen transfer.statcan.gc.caThe compound is noted for its instability and corrosive nature in aqueous solutions.researchgate.nettandfonline.comThe formation of the H-F bond is a significant driving force in these reactions.researchgate.netgoogle.comStudies on related hypohalous acids show that they can undergo disproportionation reactions.wikipedia.org

Table 8.2.1: Key Aqueous Reactions of Hypofluorous Acid (HOF)

| Reactants | Products | Conditions/Notes | References |

|---|---|---|---|

| HOF + H2O | H2O2 + HF | Reaction catalyzed by water; HOF is an intermediate in F2 + H2O reaction. | tandfonline.comstatcan.gc.caosti.gov |

| HOF + HSO4- | O3SO4H- + HF (incomplete) | In dilute bisulfate solutions. | statcan.gc.ca |

| HOF + Cr(NH3)5N3^2+ | Cr(NH3)5NO2+ + HF | Facilitates oxygen transfer. | statcan.gc.ca |

Future Research Directions and Challenges in Hypofluorous Acid Chemistry

Development of More Stable and User-Friendly HOF Reagents

A primary obstacle to the widespread adoption of hypofluorous acid is its inherent instability. nih.gov Pure HOF is difficult to isolate and decomposes rapidly, necessitating its generation and use in situ, often as a complex. nih.govnih.gov

Strategies for Enhanced Shelf-Life and Handling

The current state-of-the-art involves the HOF·CH3CN complex, which is prepared by passing dilute fluorine gas through aqueous acetonitrile (B52724). iupac.orgnih.gov This complex is stable for several hours at 0°C, a significant improvement over free HOF. morressier.com Theoretical calculations have confirmed that the hydrogen bond between HOF and acetonitrile not only stabilizes the reagent but also lowers the activation barrier for reactions like epoxidation. nih.gov Future strategies to improve shelf-life may draw inspiration from methods used for other unstable reagents like hypochlorous acid, which include:

Storage Conditions: Storing in opaque, airtight containers at cool, stable temperatures (e.g., 4 to 25°C) can minimize degradation from UV light and thermal decomposition. hyposource.comhoclhub.com

Purity of Preparation: Using high-purity water and solvents during generation can reduce the presence of organic or metallic impurities that catalyze decomposition. hyposource.com

Solid-State Formulations: Investigating the adsorption of HOF onto solid supports could lead to a more stable, solid-phase reagent that is easier to handle and store than a solution.

Exploration of New Solvents and Stabilization Methods

Acetonitrile is crucial for stabilizing HOF, forming the most stable hydrogen-bonded complex compared to water or hydrogen fluoride (B91410). nih.gov This stabilization is key to its role as a potent oxidizing agent. However, the exploration of alternative solvents and stabilization methods is a critical area for future research. Potential avenues include:

Alternative Aprotic Polar Solvents: Solvents like Cyrene (dihydrolevoglucosenone), derived from renewable resources, or other ethers with low peroxide-forming potential such as cyclopentyl methyl ether (CPME), could be investigated as potential replacements for acetonitrile. sigmaaldrich.comnih.gov The goal would be to find a solvent that offers comparable or superior stability while being more environmentally benign.

Deep Eutectic Solvents (DESs): These mixtures of hydrogen bond donors and acceptors can offer a unique and highly stable environment for reactive species and are considered green solvent alternatives. mdpi.com

Flow Chemistry: Continuous flow reaction systems, which generate and immediately use the HOF·CH3CN reagent, offer a practical solution for handling its instability on a larger scale. This method provides an atom-efficient and environmentally favorable process by minimizing reagent decomposition and handling risks. nih.gov

Unexplored Reaction Pathways and Catalytic Systems

The extreme electrophilicity of the oxygen atom in HOF·CH3CN allows it to perform a vast range of oxidations, including the epoxidation of highly electron-deficient olefins, the conversion of amines and azides to nitro compounds, and the oxidation of sulfides to sulfones. nih.goviupac.orgnih.gov Yet, its full synthetic potential remains to be unlocked.

Discovery of Novel HOF-Mediated Transformations

While HOF is renowned for oxygen transfer, future research will likely focus on discovering entirely new types of transformations. Theoretical studies suggest that the reaction mechanism can be complex, involving H-bond-assisted catalysis where additional molecules of HOF or the byproduct HF can influence the reaction path and lower activation energies. nih.gov This opens the door to exploring reactions beyond simple oxidation.

Table 1: Known vs. Potential Future HOF-Mediated Transformations

| Current Transformations | Potential Future Transformations |

|---|---|

| Epoxidation of alkenes nih.gov | Catalytic C-H hydroxylation of unactivated alkanes |

| Oxidation of amines/azides to nitro compounds nih.gov | Oxidative C-C bond formation or cleavage reactions |

| Oxidation of sulfides to sulfones nih.gov | Fluorohydroxylation of complex substrates |

| α-Hydroxylation of carbonyls iupac.org | Generation of novel high-energy materials researchgate.net |

Research could focus on harnessing the reagent's ability to activate substrates in unique ways, potentially leading to novel cyclization, rearrangement, or bond-cleavage cascades that are currently inaccessible. nih.gov

Design of Asymmetric Catalysts for HOF Reactions

A significant frontier in HOF chemistry is the development of asymmetric catalytic systems. Currently, oxidations of chiral substrates with HOF·CH3CN proceed with retention of configuration, but there is no general method for inducing enantioselectivity in reactions with prochiral substrates. nih.gov Designing catalysts for this purpose is challenging due to the high reactivity of HOF.

Future strategies could involve:

Chiral Phase-Transfer Catalysis: Employing chiral catalysts that can form a non-covalent, chiral complex with either the HOF reagent or the substrate, guiding the oxygen transfer to one face of the molecule.

Bifunctional Catalysis: Designing catalysts that possess both a Lewis acidic site to activate the substrate and a Lewis basic site to interact with and orient the HOF molecule. nih.gov